![molecular formula C13H13N3O3 B5845267 N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. This molecule has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the modification of proteins that regulate cell cycle progression and survival.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves the inhibition of NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein. This modification of proteins regulates their activity, stability, and localization. By inhibiting NAE, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide prevents the activation of SUMO and leads to the accumulation of proteins that regulate cell cycle progression and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE. Additionally, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its specificity for NAE. This allows researchers to selectively inhibit the activity of NAE and study its effects on cell cycle progression and survival. However, one limitation of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.
Direcciones Futuras
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has shown promise as a cancer therapeutic, and future research is focused on its development as a clinical drug. One direction of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, studies are ongoing to identify the optimal dosage and treatment schedule for N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in cancer patients. Finally, research is focused on the identification of biomarkers that can predict the response of cancer cells to N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, allowing for personalized treatment approaches.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-methylisoxazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoyl chloride to form the key intermediate, which is further reacted with acetic anhydride to obtain the final product, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential as a cancer therapeutic. It has been found to inhibit the activity of NAE, which in turn leads to the accumulation of proteins that regulate cell cycle progression and survival. This results in the induction of apoptosis in cancer cells, making N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-12(16-19-8)13(18)15-11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBJGMATTCBRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

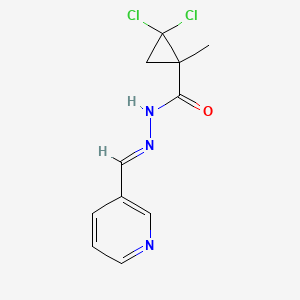
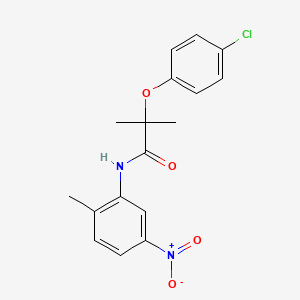
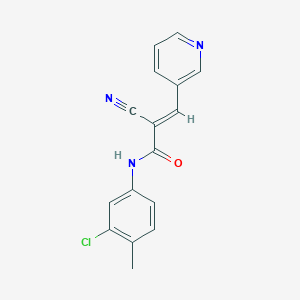

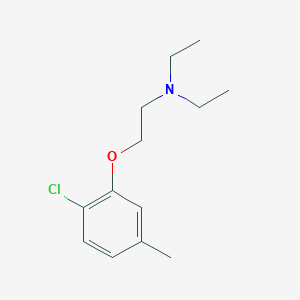
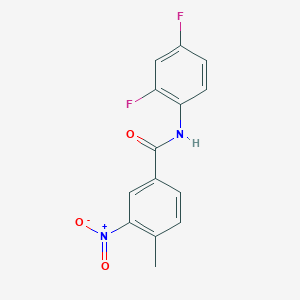


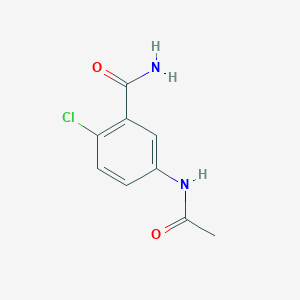
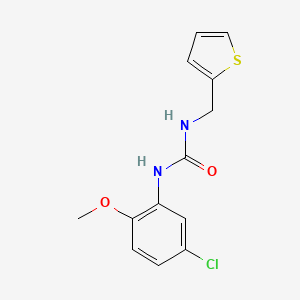
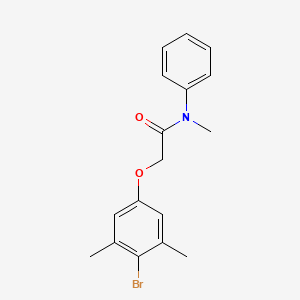
![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)